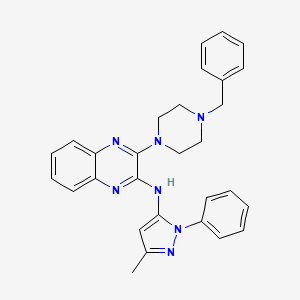![molecular formula C25H22N2OS2 B12133207 N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine](/img/structure/B12133207.png)
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンは、キノリンコア、ビフェニル基、ジチオロ環を含むユニークな構造が特徴の複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンの合成は、一般的に容易に入手可能な前駆体から出発する複数段階を伴います。重要なステップには、キノリンコアの形成、ジチオロ環の導入、ビフェニル基の付加が含まれます。これらの反応で使用される一般的な試薬には、メトキシ化合物、ジメチル基、目的の構造の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴う場合があります。連続フローリアクターや自動合成プラットフォームなどの技術を使用して、生産プロセスを合理化することができます。
化学反応の分析
反応の種類
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物に酸素含有官能基を導入することができます。
還元: この反応は、酸素含有官能基を除去したり、二重結合を還元したりすることができます。
置換: この反応は、ハロゲン化剤を使用して、ある官能基を別の官能基に置き換えることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、ハロゲン化剤(例:塩素ガス)が含まれます。温度、圧力、溶媒選択などの反応条件は、目的の変換を達成するために最適化されます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化により、追加の酸素官能基を持つキノリン誘導体が得られる場合があり、還元により、より飽和したアナログが得られる場合があります。
科学研究への応用
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンは、いくつかの科学研究への応用があります。
化学: より複雑な分子や材料の合成のためのビルディングブロックとして役立ちます。
生物学: 生物学的巨大分子との相互作用とその生物活性化合物の可能性を理解するための研究に使用されます。
医学: 抗炎症作用や抗癌作用などの潜在的な治療特性について調査されています。
産業: ユニークな電気的および光学的特性を持つ新しい材料の開発における使用が検討されています。
科学的研究の応用
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is explored for its use in the development of new materials with unique electronic and optical properties.
作用機序
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンの作用機序には、特定の分子標的と経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
類似の化合物には、他のキノリン誘導体、ビフェニル化合物、ジチオロ含有分子が含まれます。例としては、以下のようなものがあります。
- キノリン
- ビフェニル
- ジチオロキノリン
独自性
N-[(1Z)-8-メトキシ-4,4-ジメチル-4,5-ジヒドロ-1H-[1,2]ジチオロ[3,4-c]キノリン-1-イリデン]ビフェニル-4-アミンは、その構造的特徴の組み合わせにより、独特の化学的および生物学的特性を付与されるため、ユニークです。官能基と環の特定の配置により、分子標的とのユニークな相互作用が可能になり、さまざまな研究用途にとって貴重な化合物になります。
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives, biphenyl compounds, and dithiolo-containing molecules. Examples include:
- Quinoline
- Biphenyl
- Dithioloquinoline
Uniqueness
N-[(1Z)-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]biphenyl-4-amine is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups and rings allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
特性
分子式 |
C25H22N2OS2 |
|---|---|
分子量 |
430.6 g/mol |
IUPAC名 |
8-methoxy-4,4-dimethyl-N-(4-phenylphenyl)-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C25H22N2OS2/c1-25(2)23-22(20-15-19(28-3)13-14-21(20)27-25)24(30-29-23)26-18-11-9-17(10-12-18)16-7-5-4-6-8-16/h4-15,27H,1-3H3 |
InChIキー |
OSZXQRCMQMAGHU-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=NC4=CC=C(C=C4)C5=CC=CC=C5)SS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,5-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12133139.png)

![2-amino-N,1-bis[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133148.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12133161.png)
![N,10-bis(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B12133167.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12133172.png)
![3-(2-Methoxyphenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12133175.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)aceta mide](/img/structure/B12133176.png)
![(2Z)-2-(5-bromo-2-methoxybenzylidene)-6-(4-fluorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12133180.png)
![2-[(2,3-dichlorophenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12133184.png)

![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12133195.png)
![3-[(4-fluorophenyl)sulfonyl]-1-hexyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12133202.png)
